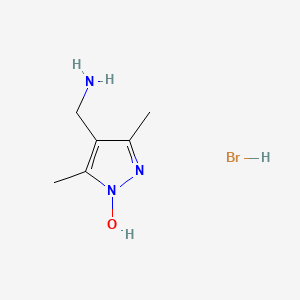
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a pyrazole ring, along with two methyl groups and a hydroxyl group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale production.
化学反应分析
Types of Reactions
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aminomethyl group can be reduced to form a methyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of 4-(Formylmethyl)-3,5-dimethyl-1H-pyrazol-1-ol.
Reduction: Formation of 4-(Methyl)-3,5-dimethyl-1H-pyrazol-1-ol.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
科学研究应用
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)catechol hydrobromide: Similar in structure but with a catechol ring instead of a pyrazole ring.
Pyrrolidine derivatives: Contain a five-membered nitrogen-containing ring similar to pyrazoles but differ in their chemical properties and biological activities.
Uniqueness
4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it more versatile for various applications.
属性
分子式 |
C6H12BrN3O |
|---|---|
分子量 |
222.08 g/mol |
IUPAC 名称 |
(1-hydroxy-3,5-dimethylpyrazol-4-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C6H11N3O.BrH/c1-4-6(3-7)5(2)9(10)8-4;/h10H,3,7H2,1-2H3;1H |
InChI 键 |
WCPCGXTVEXNFOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1O)C)CN.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)


![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)




![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)



![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)
